(2,4,5-Trichlorophenyl)methanol CAS 19010-52-7 properties
(2,4,5-Trichlorophenyl)methanol CAS 19010-52-7 properties
Topic: (2,4,5-Trichlorophenyl)methanol (CAS 19010-52-7) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Synthesis, Reactivity, and Application Protocols
Executive Summary
(2,4,5-Trichlorophenyl)methanol (CAS 19010-52-7), also known as 2,4,5-trichlorobenzyl alcohol, is a highly functionalized aromatic building block used primarily in the synthesis of agrochemicals, pharmaceutical intermediates, and antimicrobial agents. Characterized by a lipophilic trichlorobenzene core and a reactive benzylic hydroxyl group, it serves as a critical precursor for etherification, oxidation, and nucleophilic substitution reactions. This guide outlines the physicochemical profile, optimized synthetic routes, and handling protocols for this compound, designed for laboratory and industrial application.
Physicochemical Profile
The compound exhibits properties typical of polychlorinated benzyl alcohols: low water solubility, high lipophilicity, and stability under standard conditions.
| Property | Value / Description | Note |
| CAS Number | 19010-52-7 | |
| IUPAC Name | (2,4,5-Trichlorophenyl)methanol | |
| Molecular Formula | C₇H₅Cl₃O | |
| Molecular Weight | 211.47 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically white to off-white |
| Melting Point | 98–102 °C (Predicted) | Higher than 2,4-dichloro analog (57–60 °C) due to increased symmetry and mass.[1][2][3] |
| LogP | 3.02 | Highly lipophilic; bioaccumulative potential. |
| Solubility | Soluble in Ethanol, DCM, DMSO | Insoluble in water (<0.1 g/L). |
| pKa | ~14.0 (Hydroxyl) | Typical of primary alcohols. |
Structural Characterization (Spectroscopy)[4]
Accurate identification relies on the specific substitution pattern of the aromatic ring. In (2,4,5-trichlorophenyl)methanol, the protons at positions C3 and C6 are para to each other, resulting in a distinct ¹H NMR signature lacking the typical ortho or meta coupling constants found in other isomers.
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¹H NMR (400 MHz, CDCl₃):
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δ 4.75 ppm (s, 2H): Benzylic methylene (-CH ₂OH).
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δ 7.50 ppm (s, 1H): Aromatic H6 (ortho to -CH₂OH).
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δ 7.65 ppm (s, 1H): Aromatic H3 (surrounded by Cl at C2 and C4).
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Note: The absence of splitting (singlets) for the aromatic protons is the diagnostic confirmation of the 2,4,5-substitution pattern.
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Synthesis & Production Protocols
Method A: Laboratory Scale (Reductive Synthesis)
Rationale: Direct chlorination of benzyl alcohol yields inseparable mixtures. The most selective laboratory route is the reduction of 2,4,5-trichlorobenzaldehyde or 2,4,5-trichlorobenzoic acid.
Protocol:
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Reagents: 2,4,5-Trichlorobenzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 0.5 eq), Methanol (solvent).
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Procedure:
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Dissolve 10 mmol of aldehyde in 20 mL anhydrous methanol at 0°C.
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Add NaBH₄ portion-wise over 15 minutes to control hydrogen evolution.
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Stir at room temperature for 1 hour (monitor via TLC; Rf ~0.4 in 20% EtOAc/Hexane).
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Quench: Slowly add 1M HCl until pH < 7.
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Workup: Evaporate methanol, extract aqueous residue with Dichloromethane (DCM). Wash with brine, dry over MgSO₄.
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Purification: Recrystallization from Hexane/EtOAc yields pure product.
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Method B: Industrial Scale (Hydrolytic Route)
Rationale: For large-scale production, hydrolysis of 2,4,5-trichlorobenzyl chloride is preferred. However, direct alkaline hydrolysis often leads to dibenzyl ether byproducts. The "Acetate Method" avoids this by trapping the intermediate.
Protocol:
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Step 1 (Esterification): React 2,4,5-trichlorobenzyl chloride with Sodium Acetate (NaOAc) in the presence of a phase transfer catalyst (e.g., TBAB) to form 2,4,5-trichlorobenzyl acetate.
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Step 2 (Hydrolysis): Treat the acetate ester with NaOH to yield the alcohol.
Figure 1: Synthetic pathways to (2,4,5-Trichlorophenyl)methanol showing reductive (blue) and hydrolytic (red/green) routes.[3][4][5]
Reactivity & Functionalization
The chemical behavior of (2,4,5-trichlorophenyl)methanol is dominated by the electron-withdrawing nature of the three chlorine atoms, which deactivates the ring toward electrophilic substitution but activates the benzylic position for specific transformations.
Key Reaction Pathways[1]
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Oxidation: Conversion to 2,4,5-Trichlorobenzoic acid using Jones Reagent or KMnO₄. This is a common pathway for generating herbicide precursors.
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Halogenation: Reaction with Thionyl Chloride (SOCl₂) converts the hydroxyl group back to the benzyl chloride , a reactive electrophile for alkylation.
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Etherification: Under Williamson conditions (NaH + Alkyl Halide), it forms stable ethers. Due to the steric bulk of the ortho-chlorine (C2), reactions may require longer times or higher temperatures compared to unsubstituted benzyl alcohol.
Figure 2: Primary reaction manifold for (2,4,5-Trichlorophenyl)methanol.
Applications in Life Sciences
Agrochemical Intermediates
This compound is a structural analog to the precursors of 2,4,5-T (Trichlorophenoxyacetic acid) , a historical herbicide.[2] While the alcohol itself is not the herbicide, it serves as a key intermediate in the synthesis of ester-based fungicides and plant growth regulators where lipophilicity facilitates cuticle penetration.
Pharmaceutical & Antimicrobial Research
Similar to 2,4-Dichlorobenzyl alcohol (an active ingredient in throat lozenges like Strepsils), the 2,4,5-trichloro analog exhibits antimicrobial properties. The additional chlorine at the C5 position increases lipophilicity (LogP ~3.02 vs 2.4 for the dichloro analog), potentially enhancing membrane disruption in Gram-positive bacteria.
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Mechanism: Membrane fluidization and protein denaturation.
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Usage: Investigated as a preservative and antiseptic agent in topical formulations.
Safety & Handling (SDS Summary)
Hazard Classification:
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Skin Irritation: Category 2 (Causes skin irritation).[6]
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Eye Irritation: Category 2A (Causes serious eye irritation).
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STOT-SE: Category 3 (May cause respiratory irritation).[1][6]
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and a NIOSH-approved dust mask (N95) are mandatory.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The compound is stable but should be kept away from strong oxidizing agents and acid chlorides.
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Spill Response: Sweep up solids to avoid dust generation. Clean surface with ethanol followed by water.[4]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol. Retrieved from [Link](Cited for analog physicochemical comparison and antimicrobial mechanism).
- European Patent Office. (1983). Preparation of dichlorobenzyl alcohol (US4387253A). Google Patents.
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols. Retrieved from [Link](Source for etherification reactivity protocols).
-
Chem-Space. (2025). (2,4,5-trichlorophenyl)methanol Product Page. Retrieved from [Link](Verification of CAS and commercial availability).
Sources
- 1. 1777-82-8|(2,4-Dichlorophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 2,4,6-三氯苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
